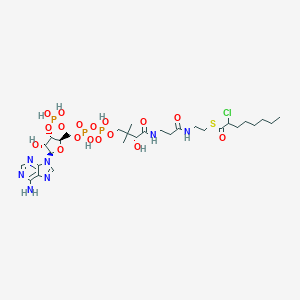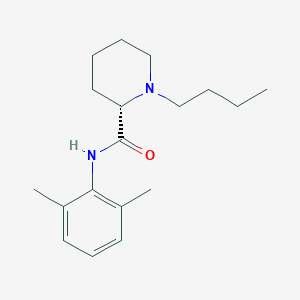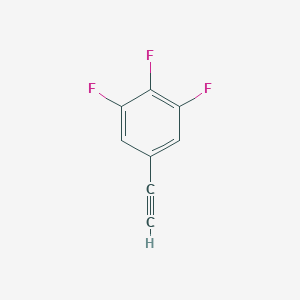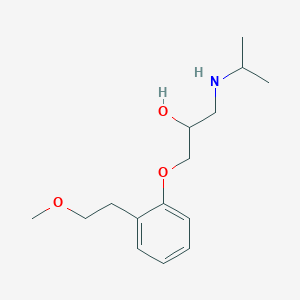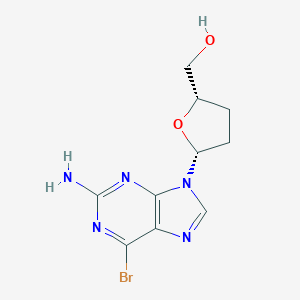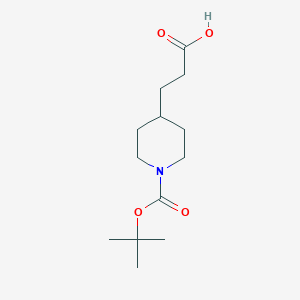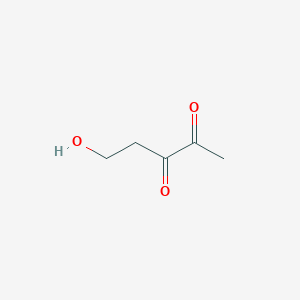
5-Hydroxy-2,3-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,3-pentanedione (HPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HPD is a keto-enol tautomer that has been used as a chelating agent for metal ions and as a precursor in the synthesis of various compounds.
Applications De Recherche Scientifique
5-Hydroxy-2,3-pentanedione has been used in various scientific research applications. It has been used as a chelating agent for metal ions such as copper, iron, and zinc. 5-Hydroxy-2,3-pentanedione forms stable complexes with these metal ions, which can be used in the analysis of metal ions in various samples. 5-Hydroxy-2,3-pentanedione has also been used as a precursor in the synthesis of various compounds such as pyrazoles, pyridines, and quinolines.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,3-pentanedione is not well understood. However, it is believed that 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions by coordinating with the lone pair of electrons on the oxygen atoms of the enol form of 5-Hydroxy-2,3-pentanedione. The stability of the complex is dependent on the size and charge of the metal ion.
Effets Biochimiques Et Physiologiques
5-Hydroxy-2,3-pentanedione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 5-Hydroxy-2,3-pentanedione has been used in cell culture studies to investigate the effects of metal ion chelation on various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Hydroxy-2,3-pentanedione in lab experiments is its high purity and stability. 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions, which can be used in the analysis of metal ions in various samples. However, the use of 5-Hydroxy-2,3-pentanedione in lab experiments is limited due to its low solubility in water and organic solvents.
Orientations Futures
For the use of 5-Hydroxy-2,3-pentanedione in scientific research include the development of new metal ion chelators and the investigation of its biochemical and physiological effects.
Méthodes De Synthèse
5-Hydroxy-2,3-pentanedione can be synthesized through the aldol condensation of acetylacetone and glyoxal. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The product is obtained in high yield and purity and can be purified further using column chromatography.
Propriétés
Numéro CAS |
142937-56-2 |
|---|---|
Nom du produit |
5-Hydroxy-2,3-pentanedione |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
Clé InChI |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
SMILES canonique |
CC(=O)C(=O)CCO |
Synonymes |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



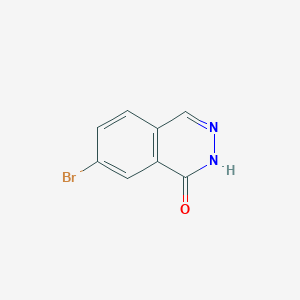
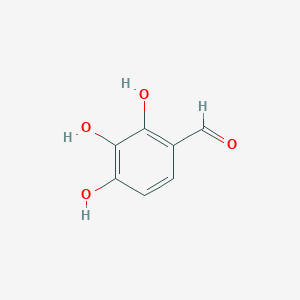
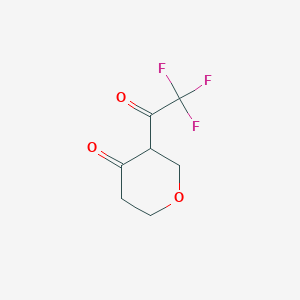
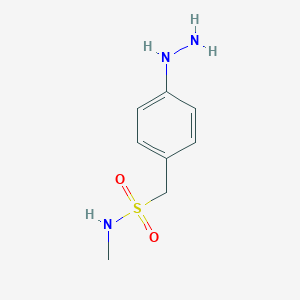
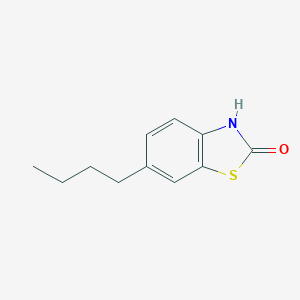
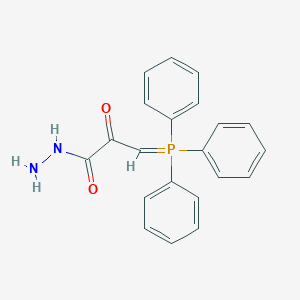
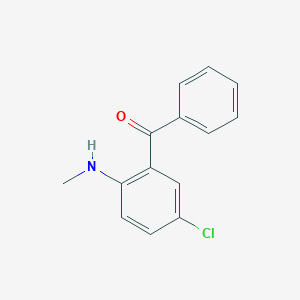
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
